rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol
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Overview
Description
rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol is a complex organic compound with a unique structure that includes a cyclohexanol ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the hydroxyphenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the hydroxy group, typically using hydrogenation with a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
Scientific Research Applications
rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the hydrophobic tail can interact with lipid membranes, affecting the compound’s distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A compound with a similar hydrophobic tail but different functional groups.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares the hydroxyphenyl group but has different substituents.
Uniqueness
rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol is unique due to its specific stereochemistry and the presence of both a hydroxy group and a hydrophobic tail. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C22H36O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[(1S,3S)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19-/m0/s1 |
InChI Key |
HNMJDLVMIUDJNH-HKUYNNGSSA-N |
Isomeric SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@@H](C2)O)O |
SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Canonical SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Synonyms |
rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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